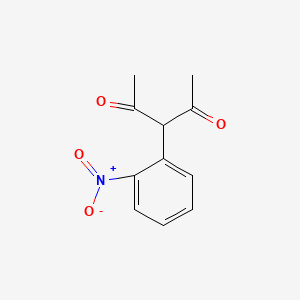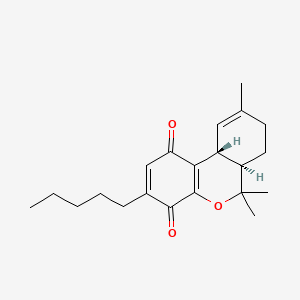
Delta9-THCQ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-9-tetrahydrocannabinol quinone (Delta9-THCQ) is a synthetic derivative of Delta-9-tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of the cannabis plant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Delta9-THCQ typically involves the oxidation of Delta9-THC. One common method is the use of chromic acid or potassium permanganate as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group to a quinone structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of Delta9-THC from cannabis plants, followed by chemical oxidation. The process includes:
Extraction: Delta9-THC is extracted from cannabis flowers using organic solvents.
Oxidation: The extracted Delta9-THC is then oxidized using chromic acid or potassium permanganate.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Delta9-THCQ undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert this compound back to Delta9-THC or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Conversion back to Delta9-THC or other reduced forms.
Substitution: Introduction of different functional groups, leading to a variety of substituted quinones.
Applications De Recherche Scientifique
Delta9-THCQ has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Delta9-THCQ exerts its effects through interactions with various molecular targets and pathways. It is known to:
Bind to Cannabinoid Receptors: this compound interacts with cannabinoid receptors (CB1 and CB2) in the body, leading to modulation of neurotransmitter release and other cellular responses.
Modulate Enzymatic Activity: It can influence the activity of enzymes involved in oxidative stress and inflammation.
Affect Cellular Signaling: this compound can alter signaling pathways related to cell growth, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
Delta9-THCQ is unique compared to other similar compounds due to its quinone structure. Some similar compounds include:
Delta9-THC: The parent compound, known for its psychoactive effects.
Delta8-THC: An isomer of Delta9-THC with slightly different psychoactive properties.
Delta9-THCA: The acidic precursor of Delta9-THC, which is non-psychoactive until decarboxylated.
Delta9-THCV: A variant with potential appetite-suppressing and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C21H28O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h11-12,15-16H,5-10H2,1-4H3/t15-,16-/m1/s1 |
Clé InChI |
KVAAAUWYXXYUQE-HZPDHXFCSA-N |
SMILES isomérique |
CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2C=C(CC3)C)(C)C |
SMILES canonique |
CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2C=C(CC3)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


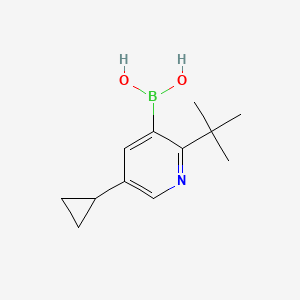
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)
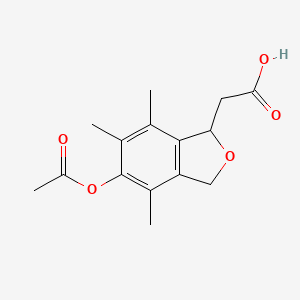
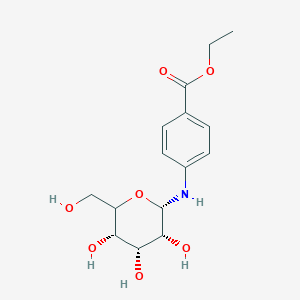
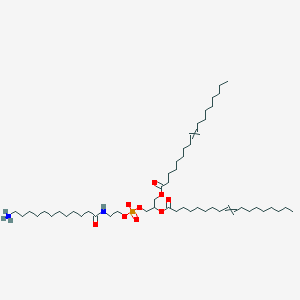
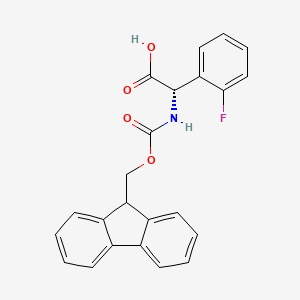
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)
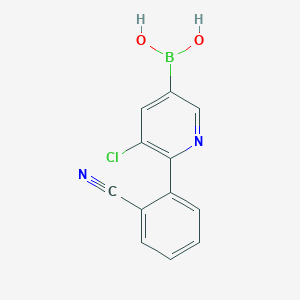
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
